molecular formula C17H16N2O4 B2758619 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904047-09-1

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2758619
CAS No.: 1904047-09-1
M. Wt: 312.325
InChI Key: GLRJCQDEVQUGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several privileged pharmacophores, including the benzo[1,3]dioxole ring, a pyridine moiety, and an azetidine scaffold. The benzo[1,3]dioxole group is a common structural feature in bioactive molecules and is frequently explored in scientific research for its potential biological activities . The azetidine (azetidin-2-one) ring is a four-membered nitrogen heterocycle that has been extensively investigated as a cholesterol absorption inhibitor for the treatment of hyperlipidaemic conditions . Furthermore, four-membered heterocycles like azetidine are increasingly exploited in medicinal chemistry as they often confer favorable physicochemical properties and can significantly influence a compound's activity and metabolic profile . This combination of structural elements makes this compound a valuable chemical tool for researchers developing novel therapeutic agents, particularly in the areas of metabolic disease and oncology. It is also highly useful as a building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(7-12-3-4-15-16(6-12)22-11-21-15)19-9-14(10-19)23-13-2-1-5-18-8-13/h1-6,8,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJCQDEVQUGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.

    Coupling of the Pyridine and Azetidine Rings: This step involves the formation of an ether linkage between the pyridine and azetidine rings, typically using nucleophilic substitution reactions.

    Final Coupling with the Benzo[d][1,3]dioxole Derivative: The final step involves coupling the benzo[d][1,3]dioxole derivative with the pyridine-azetidine intermediate, often using carbonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring or the azetidine ring.

    Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzo[d][1,3]dioxole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of benzophenone fused azetidinone exhibit significant antimicrobial properties. The synthesis of such compounds, including our target compound, has been explored using both in vitro and in silico methods to evaluate their effectiveness against various bacterial strains .
  • Anticancer Properties
    • Compounds structurally related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone have shown promise in anticancer research. The incorporation of the benzo[d][1,3]dioxole moiety is believed to enhance the biological activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Effects
    • The pyridine moiety in the compound suggests potential neuropharmacological applications. Studies have indicated that similar compounds can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study published in Current Issues in Molecular Biology evaluated the antimicrobial properties of novel benzophenone derivatives. The results indicated that the synthesized compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of compounds like this compound as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted on related azetidinone derivatives indicated significant cytotoxicity against several cancer cell lines. The mechanism was investigated through flow cytometry and apoptosis assays, revealing that these compounds could induce cell death through mitochondrial pathways .

Case Study 3: Neuropharmacological Screening

A preliminary screening for neuropharmacological activity demonstrated that compounds with similar structures could modulate neurotransmitter release in vitro. This opens avenues for further exploration into their use as potential treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The benzodioxole-ethanone core is conserved across multiple compounds, but substituents on the ketone group differ significantly. Below is a comparative analysis:

Compound Name Substituent on Ethanone Key Properties Synthesis Yield IR Data (C=O, cm⁻¹) Source
Target Compound 3-(Pyridin-3-yloxy)azetidin-1-yl Not explicitly reported; expected higher polarity due to pyridine oxygen
1-(5-Benzodioxol-5-yl-3-tert-butylpyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b) Piperidin-1-yl Yellowish-white solid; mp 108–110°C 79% 1668
1-(5-Benzodioxol-5-yl-3-tert-butylpyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e) Pyrrolidin-1-yl Yellowish-white solid; mp 134–136°C 81% 1670
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone 3-(Hydroxymethyl)azetidin-1-yl Higher hydrophilicity due to hydroxymethyl group; CAS 1420867-95-3
(RS)-1-(Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Pyrrolidin-1-yl + pentanone chain Psychoactive (MDPV analog); CAS 687603-66-3
Key Observations:
  • Heterocyclic Ring Size : Azetidine (4-membered) in the target compound may confer greater ring strain but enhanced reactivity compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs .
  • Electronic Effects : Pyridinyloxy groups in the target compound likely increase electron-withdrawing effects, altering C=O IR stretching frequencies compared to piperidine/pyrrolidine derivatives (e.g., 1668–1670 cm⁻¹ in compounds) .
  • Bioactivity Potential: Pyrrolidine-containing analogs (e.g., MDPV) exhibit CNS activity, suggesting that the target compound’s azetidine-pyridinyloxy group could modulate selectivity or potency .

Analogues with Alternative Aromatic Substituents

Compounds retaining the benzodioxole moiety but replacing the azetidine group with phenolic or fused-ring systems:

Compound Name Substituent on Ethanone Key Properties Synthesis Method Source
2-(Benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (29a) 2,4-Dihydroxyphenyl Yellow amorphous solid; hydrogen-bonding capacity via phenolic -OH groups Acid-catalyzed condensation
2-(Benzodioxol-5-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone (29b) 2,4-Dihydroxy-3-methylphenyl Enhanced steric hindrance from methyl group Similar to 29a
6-(Benzodioxol-5-yl)-3-methoxy-2-(4-methoxyphenylethynyl)pyridine Pyridine + ethynyl substituent Planar structure with conjugated triple bond; synthesized via Sonogashira coupling Pd-catalyzed cross-coupling
Key Observations:
  • Phenolic vs. Heterocyclic Substituents: Dihydroxyphenyl derivatives (29a, 29b) may exhibit improved solubility in polar solvents due to -OH groups, contrasting with the target compound’s heterocyclic hydrophobicity .
  • Synthetic Complexity: Target compound’s azetidine-pyridinyloxy group likely requires multi-step synthesis (e.g., nucleophilic substitution on azetidine), whereas phenolic analogs are simpler to prepare .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Piperidine/pyrrolidine analogs (6b, 6e) are solids with MPs 108–136°C, suggesting crystalline stability. The target compound’s pyridinyloxy group may lower melting points due to reduced symmetry .
  • IR Spectroscopy : C=O stretches in analogs range from 1651–1670 cm⁻¹, with electron-donating substituents (e.g., piperidine) slightly lowering wavenumbers compared to electron-withdrawing groups .
  • Synthetic Yields : Piperidine/pyrrolidine derivatives (6b, 6e) show high yields (79–81%), indicating robust synthetic routes. The target compound’s yield is unreported but may depend on azetidine functionalization efficiency .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 342.35 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to an azetidine ring through a pyridine ether, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole group have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Mechanisms

A study investigated the anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. The findings revealed that these compounds had IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), demonstrating their effectiveness compared to the standard drug doxorubicin . The mechanisms involved included:

  • EGFR Inhibition : The compound's ability to inhibit the epidermal growth factor receptor (EGFR) was significant in reducing tumor growth.
  • Apoptosis Induction : Annexin V-FITC assays confirmed that the compounds induced apoptosis in cancer cells.
  • Cell Cycle Arrest : Cell cycle analysis indicated that these compounds caused G0/G1 phase arrest in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Mechanism Reference
AnticancerEGFR inhibition, apoptosis induction
CytotoxicitySelective toxicity towards cancer cells
AntiproliferativeInhibition of cell growth in various cancer lines

Additional Biological Activities

Beyond anticancer properties, compounds featuring benzo[d][1,3]dioxole have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Table: Summary of Biological Activities

Compound Biological Activity IC50 Value
Bis-benzo[d][1,3]dioxol-5-yl thioureaAnticancer (HepG2)2.38 µM
Bis-benzo[d][1,3]dioxol-5-yl thioureaAnticancer (HCT116)1.54 µM
Bis-benzo[d][1,3]dioxol-5-yl thioureaAnticancer (MCF7)4.52 µM

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsYieldReference
Azetidine modificationPyridin-3-ol, triethylamine, ethanol, reflux~65%
Ketone couplingBenzo[d][1,3]dioxole-acetyl chloride, DCM, RT~75%
PurificationEthanol recrystallization>95% purity

Basic: What spectroscopic methods are standard for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm hydrogen (1H) and carbon (13C) environments. For example, δ ~6.8–7.2 ppm (aromatic protons) and δ ~170 ppm (ketone carbon) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
  • Mass Spectrometry (GCMS/EI-HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 367.2) and fragmentation patterns .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey SignalsInterpretation
1H-NMRδ 4.25–4.50 (m, 4H, azetidine)Confirms azetidine ring
13C-NMRδ 167.8 (C=O)Ketone group presence
IR1705 cm⁻¹C=O stretching

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridinyloxy group and π-π stacking with the benzo[d][1,3]dioxole moiety .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Pharmacophore Mapping : Identify critical interaction sites (e.g., the azetidine nitrogen as a hydrogen bond acceptor) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., GCMS vs. EI-HRMS)?

Methodological Answer:

Replicate Experiments : Repeat synthesis and characterization to rule out procedural errors .

High-Resolution Validation : Use EI-HRMS to resolve isotopic patterns (e.g., m/z 367.1321 calculated vs. 367.1318 observed) .

Cross-Technique Correlation : Compare NMR coupling constants with X-ray crystallography (if available) to confirm stereochemistry .

Advanced: What experimental designs are optimal for identifying biological targets?

Methodological Answer:

In Vitro Binding Assays :

  • Fluorescence Polarization : Screen against kinase libraries using a labeled ATP-competitive probe.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., Kd determination) .

Cellular Assays :

  • siRNA Knockdown : Identify pathways affected by target protein inhibition.
  • Transcriptomics : Use RNA-seq to detect downstream gene expression changes .

Q. Table 3: Example Assay Parameters

Assay TypeConditionsKey Metrics
SPRPBS buffer, 25°CKd = 12.3 nM
Fluorescence Polarization10 µM compound, 1 h incubationIC50 = 0.8 µM

Advanced: How does the compound’s stereochemistry influence reactivity?

Methodological Answer:

Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 85:15) to assess purity .

Kinetic Studies : Compare reaction rates of enantiomers in nucleophilic substitution (e.g., kR vs. kS).

DFT Calculations : Model transition states to explain stereoselectivity (e.g., lower activation energy for R-enantiomer) .

Advanced: What strategies mitigate stability issues during storage?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., Tdec = 180°C) .

Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the azetidine ring .

Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.